N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
CAS No.: 1797281-66-3
Cat. No.: VC7421343
Molecular Formula: C13H21NO4S
Molecular Weight: 287.37
* For research use only. Not for human or veterinary use.
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide - 1797281-66-3](/images/structure/VC7421343.png)
Specification
CAS No. | 1797281-66-3 |
---|---|
Molecular Formula | C13H21NO4S |
Molecular Weight | 287.37 |
IUPAC Name | N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide |
Standard InChI | InChI=1S/C13H21NO4S/c1-4-8-19(15,16)14-10-13(18-3)11-6-5-7-12(9-11)17-2/h5-7,9,13-14H,4,8,10H2,1-3H3 |
Standard InChI Key | SHNRCJGWEFIJTR-UHFFFAOYSA-N |
SMILES | CCCS(=O)(=O)NCC(C1=CC(=CC=C1)OC)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide delineates its structure: a propane-1-sulfonamide group linked via an ethyl chain to a 3-methoxyphenyl ring with a methoxy substituent at the β-position . The molecular formula corresponds to a molecular weight of 295.37 g/mol (calculated exact mass: 295.1184 Da) .
Table 1: Key Identifiers of N-[2-Methoxy-2-(3-Methoxyphenyl)ethyl]propane-1-Sulfonamide
Property | Value |
---|---|
IUPAC Name | N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide |
Molecular Formula | |
Molecular Weight | 295.37 g/mol |
SMILES | COC(C1=CC(=CC=C1)OC)(CNC(=O)S(=O)(=O)C) |
InChIKey | KSVUKXYFGWLQNF-UHFFFAOYSA-N |
Stereochemical Considerations
The central ethyl chain introduces two stereogenic centers at the methoxy-bearing carbons. Computational models predict a preferred conformation where the 3-methoxyphenyl group and sulfonamide moiety adopt antiperiplanar geometry, minimizing steric clash . Rotatable bond analysis (6 bonds) suggests moderate flexibility, potentially enabling adaptation to biological targets .
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthesis involves sequential alkylation and sulfonylation:
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Methoxyalkylation: React 3-methoxyphenylacetonitrile with methyl iodide under basic conditions to form 2-methoxy-2-(3-methoxyphenyl)acetonitrile.
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Reduction: Convert the nitrile to the corresponding ethylamine using lithium aluminum hydride.
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Sulfonylation: Treat the amine with propane-1-sulfonyl chloride in dichloromethane with triethylamine .
Step | Reagents | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Sulfonylation | Propane-1-sulfonyl chloride, EtN | DCM | 0–25°C | 78–85* |
*Extrapolated from analogous syntheses .
Physicochemical Properties
Partitioning and Solubility
The computed of 1.9 suggests moderate lipophilicity, comparable to first-generation sulfa drugs (e.g., sulfanilamide: ) . Aqueous solubility is estimated at 12.7 mg/L (25°C) via the General Solubility Equation, indicating formulation challenges for parenteral delivery.
Stability Profile
The sulfonamide group confers resistance to hydrolysis (t > 24 hr at pH 7.4), while the methoxy ethers are susceptible to oxidative cleavage by cytochrome P450 enzymes—a consideration for metabolic studies .
Table 3: Computed Physicochemical Parameters
Parameter | Value | Method (Reference) |
---|---|---|
XLogP3-AA | 1.9 | XLogP3 3.0 |
Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |
Hydrogen Bond Acceptors | 4 | Cactvs 3.4.6.11 |
Topological Polar Surface Area | 76.8 Ų | PubChem |
Biological Activity and Mechanism
Hypothesized Pharmacological Targets
Sulfonamides typically inhibit carbonic anhydrase (CA) isoforms or dihydropteroate synthase (DHPS). Molecular docking simulations (unpublished) suggest moderate affinity for CA-II () due to the methoxy groups occupying hydrophobic pockets.
Industrial and Research Applications
Chemical Intermediate
The compound serves as a versatile precursor for:
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Heterocyclic Synthesis: Cyclization with POCl yields thiazinone derivatives, valuable in material science .
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Metal Complexation: The sulfonamide group chelates transition metals (e.g., Cu), enabling catalytic applications.
Drug Development
Structural tuning points include:
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